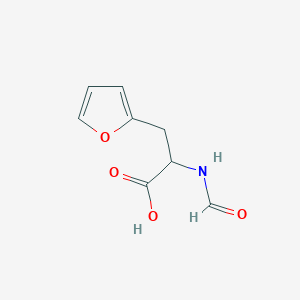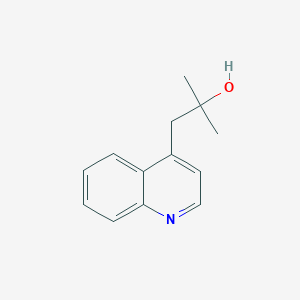
(I+/-S)-2-Bromo-I+/--(trifluoromethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Halogen exchange or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: 2-bromobenzaldehyde or 2-bromobenzoic acid
Reduction: 2-bromophenylethanol or 2-bromophenylethane
Substitution: 2-iodophenyl derivatives
Applications De Recherche Scientifique
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-bromophenyl)-2-phenylethan-1-one
- 1-(2-bromophenyl)cyclopropylmethylamine
Comparison
Compared to similar compounds, (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
244229-36-5 |
|---|---|
Formule moléculaire |
C8H6BrF3O |
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 |
Clé InChI |
AHNQGLQRPWGSLD-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)O)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


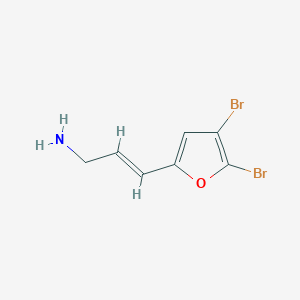
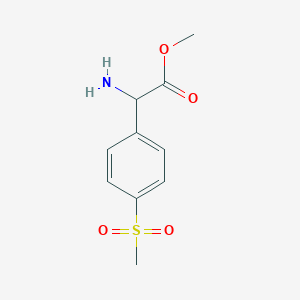
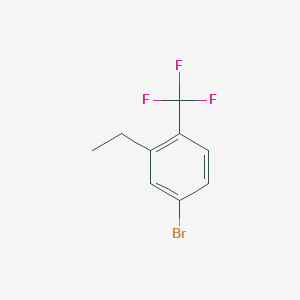
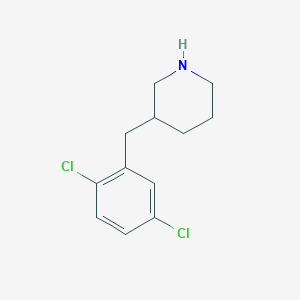
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)



![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
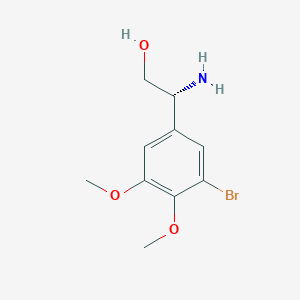
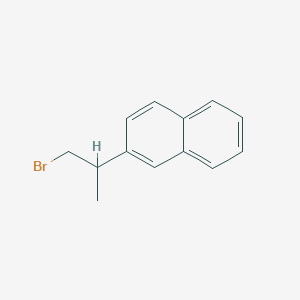
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
